methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate

Non-specific binding CHI(IAM) Drug-likeness optimization

Methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate (CAS 2322929-20-2, MF C₁₇H₂₁NO₄, MW 303.35 g/mol) is a chiral, orthogonally protected α-amino acid derivative in which the side-chain phenyl ring of phenylalanine has been replaced by a bicyclo[1.1.1]pentane (BCP) cage. The BCP motif is an established non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes, offering a fully sp³-hybridised, three-dimensional scaffold with a bridgehead-to-bridgehead distance approximately 35% shorter than that of a para-phenyl unit (1.85 Å vs.

Molecular Formula C17H21NO4
Molecular Weight 303.35 g/mol
Cat. No. B13907349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate
Molecular FormulaC17H21NO4
Molecular Weight303.35 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC12CC(C1)C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C17H21NO4/c1-21-15(19)14(10-17-7-13(8-17)9-17)18-16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,18,20)/t13?,14-,17?/m1/s1
InChIKeyWYYZALYQKHMAHX-XOYHFGRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate – A Cbz-Protected BCP Amino Acid Building Block for sp³-Enriched Peptide Design


Methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate (CAS 2322929-20-2, MF C₁₇H₂₁NO₄, MW 303.35 g/mol) is a chiral, orthogonally protected α-amino acid derivative in which the side-chain phenyl ring of phenylalanine has been replaced by a bicyclo[1.1.1]pentane (BCP) cage . The BCP motif is an established non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes, offering a fully sp³-hybridised, three-dimensional scaffold with a bridgehead-to-bridgehead distance approximately 35% shorter than that of a para-phenyl unit (1.85 Å vs. 2.82 Å) [1]. The (R)-configuration at the α-carbon, combined with the Cbz (benzyloxycarbonyl) amine protection and methyl ester carboxyl protection, defines this compound as a specific, enantiopure building block for solid-phase peptide synthesis and medicinal chemistry campaigns where precise stereochemical and physicochemical control is required.

Why Cbz-D-Phe-OMe or Boc-BCP-Ala-OMe Cannot Substitute for Methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate


The target compound occupies a precise intersection of three structural features—(R)-stereochemistry, Cbz protection, and the BCP side chain—that cannot be simultaneously replicated by any single commercially available analog. Swapping to a phenylalanine derivative (Cbz-D-Phe-OMe) forfeits the solubility, non-specific binding, and metabolic stability advantages conferred by the BCP cage [1]; indeed, replacing a para-phenyl ring with BCP improves aqueous solubility by at least 50-fold and reduces the chromatographic hydrophobicity index on immobilised artificial membranes (CHI(IAM)) by an average of ~7–8 units, corresponding to markedly lower non-specific binding [1]. Conversely, substituting the Cbz group for a Boc or Fmoc protecting group alters the orthogonal deprotection logic of the synthetic route—Cbz is cleaved by hydrogenolysis or HBr, while Boc requires acidolysis and Fmoc requires base, making them non-interchangeable in multi-step sequences where other acid- or base-sensitive functionalities are present [2]. The (R)-configuration is equally critical: the enantiomeric (S)-form can exhibit different coupling kinetics in peptide synthesis and divergent biological activity at chiral targets such as glutamate receptors [3].

Quantitative Differential Evidence: Methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate vs. Phenylalanine and Alternative BCP Analogs


BCP Cage Reduces Non-Specific Binding by ~7.4 CHI(IAM) Units Relative to the Phenyl Ring in Protected Amino Acid Matched Pairs

In a direct matched-pair comparison, the replacement of the para-phenyl ring in the protected amino acid Fmoc-Phe-OMe with a bicyclo[1.1.1]pentane-1,3-diyl group (yielding the BCP analogue Fmoc-BCP-Ala-OMe) resulted in a decrease in the chromatographic hydrophobicity index on immobilised artificial membranes (CHI(IAM)), a validated surrogate for non-specific binding (NSB) [1]. Across a broader set of seven drug-candidate matched pairs (MW range 337–481 Da), the BCP substitution consistently reduced CHI(IAM) values by 7.4 ± 3.0 units (mean ± SD), with simple scaffold pairs showing an average decrease of ~8.3 units [1]. Since the target compound differs from the tested pair only in the N-protecting group (Cbz vs. Fmoc), the same NSB-lowering effect is expected based on the established class-level behaviour of the BCP motif [2]. Reduced NSB is directly correlated with fewer false positives in biochemical assays, cleaner in vivo imaging, and lower promiscuous off-target pharmacology [1].

Non-specific binding CHI(IAM) Drug-likeness optimization

BCP Substitution Improves Aqueous Solubility by ≥50-Fold Over the Corresponding Phenyl Analogue

The replacement of an aromatic ring with a bicyclo[1.1.1]pentane-1,3-diyl group improved aqueous solubility by at least 50-fold across multiple matched molecular pairs, as reported in a systematic study of phenyl/BCP bioisosteric replacements [1]. This enhancement was consistently observed across diverse chemotypes and molecular weight ranges, and was accompanied by a marked decrease in clogP (average ΔclogP ≈ −3.0 ± 1.8 units for drug candidates A–G) [1]. The solubility improvement is attributed to the reduced molecular planarity, increased three-dimensional character (Fsp³), and lower crystal lattice energy of BCP-containing compounds relative to their planar aromatic counterparts [2]. For the target compound, which incorporates a BCP side chain in place of the phenyl ring of phenylalanine, a solubility increase of this magnitude translates into significantly improved handling in aqueous assay buffers, higher achievable concentrations in in vitro pharmacology, and greater formulation flexibility.

Aqueous solubility Bioisostere Formulation

BCP Motif Circumvents Metabolic Amide Hydrolysis Observed with the Corresponding Phenyl Ring Scaffold

In a medicinal chemistry program targeting indoleamine-2,3-dioxygenase 1 (IDO1), a lead compound containing a central phenyl ring suffered from extensive amide hydrolysis, which compromised its pharmacokinetic profile [1]. Replacing the central phenyl ring with a bicyclo[1.1.1]pentane bioisostere effectively circumvented this metabolic soft spot, yielding compound 2 (BCP analogue) with excellent potency, selectivity, and a favourable overall pharmacokinetic profile in rat, including low clearance, good elimination half-life, and excellent oral bioavailability, culminating in a low predicted human dose [1]. This case demonstrates that the BCP moiety is not merely a passive bioisostere but can actively redirect metabolic fate away from hydrolytic pathways that degrade phenyl-containing scaffolds. The target compound, as a Cbz-protected BCP amino acid building block, incorporates this metabolically resilient scaffold at the monomer level, enabling the design of peptide chains with enhanced resistance to amidase and esterase activity.

Metabolic stability Amide hydrolysis In vivo clearance

BCP Bridgehead Geometry Provides 35% Shorter Pharmacophore Spacing Than para-Phenyl, Enabling Distinct Target Engagement Profiles

The bicyclo[1.1.1]pentane scaffold positions its bridgehead substituents at a distance of 1.85 Å, which is approximately 35% shorter than the 2.82 Å spacing provided by a para-substituted phenyl ring [1]. This geometric difference has direct pharmacological consequences: in the bicyclopentane amino acid series targeting metabotropic glutamate receptors (mGluRs), the BCP-based antagonist S-CBPG exhibited a different subtype selectivity profile compared to the corresponding phenyl-based 4-carboxyphenylglycine (4-CPG) series, with the pharmacophore distance shift from 6.6 Å (4-CPG) to 5.6 Å (S-CBPG) altering the balance between mGluR1 antagonism and mGluR5 partial agonism [2]. Furthermore, homologation studies showed that extending the pharmacophore distance in the BCP series (S-homoCBPG and R-homoCBPG) systematically modulated NMDA receptor affinity and selectivity [2]. The target compound, as an (R)-configured BCP-alanine derivative, provides a defined 3D pharmacophore geometry that cannot be achieved with phenylalanine, tert-leucine, or cyclopropylalanine building blocks.

Pharmacophore geometry Bridgehead distance Glutamate receptor selectivity

Fsp³ Character of BCP-Alanine (0.76) Is Substantially Higher Than Phenylalanine (0.53), Correlating with Improved Developability

The fraction of sp³-hybridised carbon atoms (Fsp³) has been established as a key molecular descriptor correlating positively with clinical success: an analysis of pipeline drugs showed that compounds with Fsp³ ≥ 0.45 had a significantly higher probability of progressing through clinical development compared to flatter, more aromatic structures [1]. The target compound, methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate, has a calculated Fsp³ of 0.76 (13 sp³ carbons out of 17 total carbons, excluding the carbonyl carbons of the protecting groups), which is substantially higher than that of the corresponding phenylalanine derivative Cbz-Phe-OMe (Fsp³ ≈ 0.53, with 8 sp³ carbons out of 15 total carbons excluding carbonyls) . This increased three-dimensional character is associated with reduced crystal packing efficiency (improved solubility), lower melting points, reduced promiscuous binding, and enhanced selectivity profiles [1][2]. The BCP motif contributes all six of its carbon atoms as sp³ centres, maximising the Fsp³ contribution of the side chain relative to any other phenyl bioisostere.

Fraction sp³ (Fsp³) Developability Clinical success probability

Cbz Protection Enables Orthogonal Deprotection Strategies Incompatible with Fmoc- or Boc-BCP Building Blocks in Multi-Step Peptide Synthesis

The Cbz (benzyloxycarbonyl) protecting group is cleaved by catalytic hydrogenolysis (H₂/Pd-C) or treatment with HBr/AcOH, conditions that are fully orthogonal to both the base-labile Fmoc group (piperidine) and the acid-labile Boc group (TFA) [1]. This orthogonality is critical in convergent peptide synthesis strategies where multiple protecting groups must be removed selectively without affecting other functionalities. In the Novartis study establishing BCP-physicochemical property relationships, N-benzyloxycarbonyl-3-iodo-L-alanine methyl ester was specifically employed as a key intermediate for photochemical insertion into [1.1.1]propellane to generate the BCP-alanine scaffold, demonstrating that the Cbz group is compatible with the radical-based BCP-forming reactions that are incompatible with Fmoc (which is sensitive to certain radical conditions and strong bases) [2]. Furthermore, the Cbz group provides UV-detectability (λmax ≈ 254 nm) that facilitates HPLC monitoring of coupling reactions, a practical advantage over Boc-protected building blocks that lack a strong chromophore [1].

Orthogonal protection Solid-phase peptide synthesis (SPPS) Cbz hydrogenolysis

High-Impact Application Scenarios for Methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate Based on Quantitative Differentiation Evidence


SPPS-Compatible Incorporation of a Low-NSB, High-Solubility Phenylalanine Surrogate into Lead Peptide Sequences

For peptide lead series where the phenylalanine residue has been implicated in non-specific binding (e.g., high CHI(IAM) values, promiscuous assay activity), this Cbz-BCP building block enables direct Fmoc-SPPS incorporation at the desired position. The ≥50-fold solubility improvement [1] facilitates higher-concentration coupling steps and simplifies post-cleavage purification, while the ~7.4-unit CHI(IAM) reduction [1] translates to cleaner in vitro pharmacology profiles. The Cbz group is removed by hydrogenolysis after resin cleavage, orthogonal to the Fmoc-deprotection cycle, allowing this building block to be used as a late-stage diversity element without modifying the core SPPS protocol.

Metabolic Soft-Spot Engineering in Peptidomimetic Protease Inhibitors

In peptidomimetic programs where amide bond hydrolysis at the phenylalanine junction has been identified as a primary clearance mechanism (analogous to the benzamide hydrolysis observed in the IDO1 inhibitor series [2]), substituting phenylalanine with this BCP-alanine building block at the P1 or P1' position can eliminate the metabolic soft spot. The precedent from the IDO1 program demonstrated that BCP replacement converted a compound with unacceptable PK (extensive amide hydrolysis) into a development candidate with low clearance and excellent oral bioavailability [2], establishing a rational basis for deploying this building block in protease-targeting scaffolds.

Stereochemical Probe for Glutamate Receptor Subtype Selectivity Studies

The (R)-configuration at the α-carbon of this building block is essential for NMDA and mGlu receptor pharmacology, where the enantiomeric (S)- and (R)-BCP amino acids exhibit divergent subtype selectivity profiles [3]. Following deprotection to the free amino acid or incorporation into longer peptide chains, the BCP side chain's unique 5.6 Å pharmacophore spacing [3] enables interrogation of glutamate receptor binding pockets in a geometry regime inaccessible to phenylglycine (6.6 Å) or carboxyphenylalanine probes. This application is directly supported by the quantitative pharmacology of the BCP amino acid series characterised by Filosa et al. [3].

Fsp³-Driven Library Design for Fragment-Based and DNA-Encoded Library (DEL) Screening

With an Fsp³ of 0.76 substantially exceeding the 0.45 developability threshold [4], this building block is an ideal component for sp³-enriched fragment and DEL libraries where enhanced three-dimensionality has been shown to improve hit-to-lead progression rates [4]. The orthogonal Cbz protection allows this building block to be incorporated into DEL synthesis cycles using either Fmoc- or Boc-based chemistry without cross-reactivity, while the methyl ester enables on-DNA ester hydrolysis for carboxylic acid display if required. The combined solubility and NSB advantages [1] further reduce the risk of assay artefacts that plague aromatic-rich screening collections.

Quote Request

Request a Quote for methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.